N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic small molecule featuring a pyrrolidine core substituted with a 2-chloro-acetyl group at the 1-position and an N-cyclopropyl-acetamide moiety at the 3-position. The chloro-acetyl group introduces electrophilic reactivity, while the cyclopropyl ring may enhance metabolic stability and modulate lipophilicity .
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQTXZQZCLDICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-[1-(2-chloroacetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide
- Molecular Formula : CHClNO
- Molecular Weight : 244.72 g/mol
- Physical Properties :
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. A study involving various chloroacetamides demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | MIC (mg/mL) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 0.0039 |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli | 0.025 |
| N-(2-fluorophenyl)-2-chloroacetamide | C. albicans | 0.0125 |
The above data indicates that halogenated derivatives tend to have enhanced lipophilicity, facilitating their passage through cell membranes and increasing their bioactivity .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors within microbial cells. The compound may act as an inhibitor or modulator, disrupting essential biochemical pathways necessary for microbial survival .
Study on Antibacterial Properties
A comprehensive study evaluated various pyrrolidine derivatives, including this compound, for their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The findings indicated that certain structural modifications significantly enhanced antibacterial activity, with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents on the phenyl ring was crucial for enhancing the biological activity of related compounds. For instance, compounds with para-substituted halogens exhibited superior activity compared to their ortho or meta counterparts due to improved interaction with bacterial cell membranes .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential : This compound is being investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders. The chloroacetyl group and pyrrolidine ring are known to enhance biological activity, making it a candidate for developing drugs targeting specific receptors or enzymes involved in these conditions .
Antimicrobial and Anticancer Activity : Preliminary studies suggest that N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide exhibits antimicrobial and anticancer properties. These findings indicate its potential role in developing new treatments for infections and cancer therapies by inhibiting cell proliferation or enhancing apoptosis .
Organic Synthesis Applications
Synthetic Intermediate : The compound serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, facilitating the creation of derivatives with tailored properties .
Reactivity and Derivatives : this compound can undergo multiple chemical reactions such as oxidation, reduction, and nucleophilic substitution. This versatility makes it a valuable building block in organic synthesis .
Biological Research Applications
Mechanism of Action Studies : Research into the mechanism of action of this compound involves exploring its interactions with biological targets, such as enzymes or receptors. Understanding these interactions can provide insights into its pharmacological effects and guide further drug development efforts .
Modeling Biological Pathways : The compound is used in studies to model biological pathways relevant to neurological function and disease, aiding in the identification of potential therapeutic targets .
Case Study 1: Anticancer Activity
A study published in PMC highlighted the compound's potential as an anticancer agent, demonstrating its ability to induce apoptosis in cancer cell lines through specific molecular pathways. The results indicated a promising avenue for further exploration in cancer therapeutics .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings suggested that the compound could serve as a lead compound for developing new antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-CO-CH2-Cl) serves as a reactive site for nucleophilic substitution (SN2). Common nucleophiles include amines, thiols, and alkoxides, leading to functional-group transformations:
These reactions are pivotal for modifying the compound’s pharmacological or material properties. For example, amine substitutions are employed to synthesize analogs with enhanced receptor-binding affinity.
Hydrolysis Reactions
The chloroacetyl group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Condition | Products | Mechanism | Applications |
|---|---|---|---|
| Acidic (HCl, H2O, 80°C) | Carboxylic acid (-CO-CH2-OH) | Acid-catalyzed cleavage of Cl | Precursor for carboxylate-based compounds |
| Basic (NaOH, EtOH, 50°C) | Carboxylate salt (-CO-CH2-O⁻Na⁺) | Base-mediated hydrolysis | Intermediate in synthesis |
Hydrolysis kinetics depend on solvent polarity and temperature, with basic conditions favoring faster conversion .
Amide Bond Cleavage
The acetamide group undergoes cleavage under strong acidic or reductive conditions:
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| HCl/EtOH (6M) | Reflux, 12 hours | Amine hydrochloride + acetic acid | 85–90% |
| LiAlH4 | Dry THF, 0°C to reflux | Primary amine + ethanol | 70–75% |
This reaction is critical for deprotection strategies in multi-step syntheses .
Cyclization Reactions
Intramolecular cyclization occurs under thermal or catalytic conditions, forming heterocyclic frameworks:
| Catalyst/Conditions | Products | Key Features |
|---|---|---|
| Heat (120°C, neat) | Tetrahydroisoquinoline derivatives | Six-membered ring formation |
| Pd(OAc)2, DMSO, 100°C | Pyrrolo[1,2-a]pyrazine scaffolds | Metal-catalyzed C–N coupling |
Cyclization exploits the pyrrolidine nitrogen’s nucleophilicity, enabling access to bioactive heterocycles.
Stability Under Ambient Conditions
The compound demonstrates moderate stability:
| Parameter | Value | Implications |
|---|---|---|
| Thermal decomposition | >200°C (DSC) | Suitable for high-temperature reactions |
| Photostability | Degrades by 15% under UV light (48 hours) | Requires storage in amber vials |
Stability data inform handling protocols and reaction design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrrolidine ring or the acetamide group. Key examples include:
Electronic and Steric Effects
- Chloro-acetyl vs. Amino-ethyl (): Replacing the chloro-acetyl group with an amino-ethyl substituent eliminates electrophilic reactivity but introduces a basic amine, which could improve solubility and enable covalent interactions with biological targets .
- Cyclopropyl vs. Isopropyl () : The cyclopropyl group’s ring strain and unique bonding geometry may confer rigidity and metabolic resistance, whereas the isopropyl group offers greater flexibility and hydrophobicity .
Pharmacological Implications
- Compounds with the chloro-acetyl group (e.g., the target molecule and its isopropyl analog) are likely candidates for covalent inhibition or prodrug activation due to the reactive α-chloro carbonyl moiety.
- The pyrazolopyrimidine derivative () demonstrates how scaffold hopping can alter binding affinity in enzyme targets, leveraging aromatic stacking interactions .
Preparation Methods
Single-Step Microwave Protocol
In this method, pyrrolidin-3-amine, chloroacetyl chloride, and cyclopropylamine are combined with sodium para-toluene sulphinate in acetonitrile under microwave irradiation:
-
Reactants : Pyrrolidin-3-amine (1 equiv), chloroacetyl chloride (1.1 equiv), cyclopropylamine (1.3 equiv)
-
Conditions : 100°C, 20 minutes, microwave power 300 W
Table 2: Microwave vs. Conventional Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 10 h | 0.33 h |
| Yield | 68% | 88% |
| Energy Consumption | High | Low |
Optimization of Reaction Conditions
Solvent and Base Selection
Solvent polarity significantly impacts reaction kinetics. Non-polar solvents like toluene favor acylation but slow down cyclopropane substitution, while polar solvents like DMF accelerate the second step. Similarly, inorganic bases (e.g., K₂CO₃) outperform organic bases in nucleophilic substitutions due to reduced side reactions.
Temperature and Catalysis
Elevated temperatures (80–100°C) are critical for cyclopropane ring formation. Palladium catalysts, such as Pd(OAc)₂, have been explored for coupling reactions but show limited efficacy in this specific synthesis.
Purification and Characterization
Chromatographic Techniques
Flash silica gel chromatography with methanol/dichloromethane gradients (0–8% MeOH) is standard for isolating the final compound. Recrystallization from ethanol/water mixtures improves purity to >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropane), 2.35–2.50 (m, 2H, pyrrolidine), 3.65 (s, 2H, CH₂Cl).
Scalability and Industrial Applications
Pilot-scale batches (1–10 kg) utilize continuous-flow reactors to maintain temperature control and minimize byproducts. A recent ACS study reported a 92% yield in a 5 kg batch using THF and automated base addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
